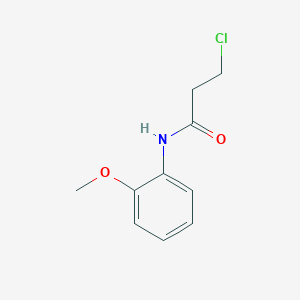

3-chloro-N-(2-methoxyphenyl)propanamide

Description

The exact mass of the compound 3-chloro-N-(2-methoxyphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-chloro-N-(2-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIZEDMVMDRWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394282 | |

| Record name | 3-chloro-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-23-6 | |

| Record name | 3-chloro-N-(2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-(2-methoxyphenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-N-(2-methoxyphenyl)propanamide

CAS Number: 55860-23-6

Introduction: Situating a Key Intermediate in Modern Pharmaceutical Synthesis

3-Chloro-N-(2-methoxyphenyl)propanamide is a substituted amide of significant interest within the fields of medicinal chemistry and drug development. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block and intermediate in the synthesis of more complex molecules. Its primary recognized role is as a precursor in the synthesis of 8-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key component in the manufacturing pathway of Aripiprazole.[1][2] Furthermore, it is identified as "Aripiprazole Impurity 5," highlighting its importance in the quality control and regulatory aspects of this widely used atypical antipsychotic drug.[2][3]

This guide provides a comprehensive technical overview of 3-chloro-N-(2-methoxyphenyl)propanamide, detailing its chemical and physical properties, a proposed synthesis protocol based on established chemical principles, its known reactivity and applications, and essential safety and handling information. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's role and characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is essential for its effective use in synthesis and for its characterization.

| Property | Value | Source |

| CAS Number | 55860-23-6 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 213.66 g/mol | [5] |

| Melting Point | 68 °C | [4] |

| Boiling Point (Predicted) | 360.6 ± 22.0 °C | [4] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.57 ± 0.70 | [4] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed reaction scheme for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for safety and yield.

-

Reaction Setup: To a solution of 2-methoxyaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine or pyridine (1.1 eq).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, ensuring the temperature does not rise significantly.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Anticipated Data)

While specific spectra for 3-chloro-N-(2-methoxyphenyl)propanamide are not publicly available, the following are the expected characteristic signals based on its structure and data from isomeric compounds.

-

¹H NMR:

-

Aromatic protons of the 2-methoxyphenyl group would appear in the aromatic region (approx. δ 6.8-8.2 ppm).

-

The methoxy group (-OCH₃) protons would be a singlet at approximately δ 3.8-4.0 ppm.

-

The two methylene groups (-CH₂CH₂Cl) would likely appear as two triplets, with the protons adjacent to the carbonyl group downfield from those adjacent to the chlorine atom.

-

The amide proton (N-H) would be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR:

-

The carbonyl carbon would be observed in the range of δ 165-175 ppm.

-

Aromatic carbons would appear between δ 110-160 ppm.

-

The methoxy carbon would be around δ 55-60 ppm.

-

The two methylene carbons would be present in the aliphatic region.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ would be expected at m/z 213.

-

A characteristic [M+2]⁺ peak at m/z 215 with approximately one-third the intensity of the [M]⁺ peak would be present due to the ³⁷Cl isotope.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch for the amide would be expected around 1650-1680 cm⁻¹.

-

An N-H stretch would be visible around 3300 cm⁻¹.

-

C-O stretching from the methoxy group and C-Cl stretching would also be present.

-

Reactivity and Applications in Drug Development

The chemical reactivity of 3-chloro-N-(2-methoxyphenyl)propanamide is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution. This reactivity is harnessed in its primary application.

Role as an Intermediate in Aripiprazole Synthesis

The principal documented application of 3-chloro-N-(2-methoxyphenyl)propanamide is as an intermediate in the synthesis of 8-hydroxy-3,4-dihydro-2(1H)-quinolinone.[2] This quinolinone is a crucial precursor for the atypical antipsychotic drug, Aripiprazole.

Sources

- 1. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 2. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aripiprazole Impurity 5 | 52749-50-5 | SynZeal [synzeal.com]

- 4. 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE | 55860-23-6 [amp.chemicalbook.com]

- 5. 55860-23-6 CAS MSDS (3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(2-methoxyphenyl)propanamide

Introduction: Unveiling a Key Synthetic Intermediate

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6) is a halogenated secondary amide of significant interest within the realms of pharmaceutical synthesis and analytical chemistry. Its structural architecture, featuring a reactive chloropropanamide side chain attached to a methoxy-substituted phenyl ring, positions it as a versatile precursor for the construction of more complex molecular entities. Notably, this compound serves as a crucial intermediate in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This quinolinone derivative is not only a valuable scaffold in medicinal chemistry but is also utilized in metabolic studies of pharmacologically active natural products like salvianolic acid B. Furthermore, 3-chloro-N-(2-methoxyphenyl)propanamide has been identified as "Aripiprazole Impurity 5," a known process-related impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1] Understanding the physicochemical properties of this compound is therefore paramount for process optimization, impurity profiling, and the development of robust analytical methods in drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

I. Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in synthesis and analysis. These parameters dictate its behavior in different solvent systems, its thermal stability, and its reactivity.

Data Summary

The following table summarizes the known and predicted physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide. It is crucial to note that while an experimental melting point is available, other key properties such as boiling point and density are currently based on high-quality computational predictions.

| Property | Value | Data Type | Source |

| IUPAC Name | 3-chloro-N-(2-methoxyphenyl)propanamide | - | - |

| CAS Number | 55860-23-6 | - | - |

| Molecular Formula | C₁₀H₁₂ClNO₂ | - | - |

| Molecular Weight | 213.66 g/mol | - | - |

| Melting Point | 68 °C | Experimental | [2] |

| Boiling Point | 360.6 ± 22.0 °C at 760 mmHg | Predicted | [2] |

| Density | 1.225 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 13.57 ± 0.70 | Predicted | [2] |

| Appearance | White to off-white solid | Experimental | - |

Solubility Profile

Expert Insight: The precise positioning of the methoxy group ortho to the amide linkage may introduce subtle steric and electronic effects that could influence solubility compared to its meta and para isomers. Therefore, experimental verification is essential for any application requiring precise concentration control. A standardized protocol for determining a qualitative solubility profile is provided in the experimental section of this guide.

II. Synthesis and Purification

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is most efficiently achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction that is widely applicable to the formation of amide bonds.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to 3-chloro-N-(2-methoxyphenyl)propanamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of 3-chloro-N-(2-methoxyphenyl)propanamide. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower informed experimental design and application.

Introduction: Situating 3-chloro-N-(2-methoxyphenyl)propanamide in Modern Chemistry

3-chloro-N-(2-methoxyphenyl)propanamide is a halogenated secondary amide that possesses a unique combination of structural motifs: a reactive chloropropanamide chain and a methoxy-substituted aromatic ring. The presence of the electrophilic chloro group and the nucleophilic amide, along with the electronically influential methoxyphenyl group, makes this molecule a versatile intermediate in organic synthesis. Its structural analogs have been explored for various applications, including in the development of antimicrobial agents, highlighting its potential relevance in medicinal chemistry and materials science.[1] This guide will delve into the foundational aspects of this compound, from its molecular architecture to its synthesis and physicochemical properties.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its reactivity and potential applications. A thorough understanding of its structure and properties is therefore paramount for any scientific investigation.

Molecular Structure

3-chloro-N-(2-methoxyphenyl)propanamide consists of a propanamide backbone where the nitrogen atom is substituted with a 2-methoxyphenyl group, and a chlorine atom is attached to the 3-position of the propyl chain. The IUPAC name for this compound is 3-chloro-N-(2-methoxyphenyl)propanamide.[2]

Below is a two-dimensional representation of the molecular structure generated using the DOT language.

Caption: 2D molecular structure of 3-chloro-N-(2-methoxyphenyl)propanamide.

Physicochemical Data

A summary of the key physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is presented in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 55860-23-6 | [2][3][4][5] |

| Molecular Formula | C10H12ClNO2 | [2][4][5] |

| Molecular Weight | 213.66 g/mol | [2][4][5] |

| Melting Point | 68 °C | [2][4] |

| Boiling Point (Predicted) | 360.6 ± 22.0 °C | [2][4] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 13.57 ± 0.70 | [2][4] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is typically achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This is a standard and reliable method for the formation of an amide bond.

Underlying Principles of the Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide linkage. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Step-by-Step Experimental Protocol

Materials:

-

2-methoxyaniline (o-anisidine)

-

3-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3-chloro-N-(2-methoxyphenyl)propanamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Caption: A streamlined workflow for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Potential Applications and Future Directions

The structural features of 3-chloro-N-(2-methoxyphenyl)propanamide suggest its utility as a building block in the synthesis of more complex molecules. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This could lead to the development of novel compounds with potential biological activities.

For instance, the related compound 3-chloro-N-(4-methoxyphenyl)propanamide has been utilized in the synthesis of antimicrobial agents.[1] This suggests that 3-chloro-N-(2-methoxyphenyl)propanamide could serve as a precursor for compounds with similar or enhanced biological profiles. Further research could explore its derivatization to generate libraries of compounds for screening in various biological assays, including antibacterial, antifungal, and anticancer studies.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and a validated synthesis protocol for 3-chloro-N-(2-methoxyphenyl)propanamide. By understanding the fundamental characteristics and synthetic accessibility of this compound, researchers are better equipped to explore its potential as a versatile intermediate in the pursuit of novel chemical entities with valuable applications in drug discovery and materials science.

References

-

3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE ,55860-23-6 Spectrum_Chemical Cloud Database - Chemcd. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]

- 2. 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE | 55860-23-6 [amp.chemicalbook.com]

- 3. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 4. 55860-23-6 CAS MSDS (3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemcd.com [chemcd.com]

A Comprehensive Technical Guide to the Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide from o-Anisidine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, a pivotal intermediate in pharmaceutical manufacturing. The primary synthetic route detailed herein is the N-acylation of o-anisidine with 3-chloropropionyl chloride. This document furnishes a comprehensive overview of the underlying reaction mechanism, a detailed, field-tested experimental protocol, methods for product characterization, critical safety and handling procedures, and a discussion of the compound's applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Significance

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No: 55860-23-6) is a bifunctional organic compound of significant interest in medicinal chemistry and process development.[1][2][3] Its structure incorporates a reactive alkyl chloride and a secondary amide, making it a versatile building block for the construction of more complex molecular architectures.[4]

The primary importance of this compound lies in its role as a key precursor in the synthesis of Ranolazine, an antianginal medication used to treat chronic angina.[5][6][7][8][9] The synthesis of high-purity 3-chloro-N-(2-methoxyphenyl)propanamide is a critical step that directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide focuses on the most common and efficient laboratory-scale synthesis: the nucleophilic acyl substitution reaction between o-anisidine and 3-chloropropionyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond between o-anisidine (an aromatic amine) and 3-chloropropionyl chloride (an acyl chloride) is a classic example of a nucleophilic acyl substitution reaction. The process is typically rapid and exothermic.[4][] The mechanism proceeds through several distinct steps, which are crucial to understand for optimizing reaction conditions.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of o-anisidine attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate.[4][11]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[4]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base. This base can be a second equivalent of the o-anisidine starting material or, more commonly, an added non-nucleophilic base such as triethylamine (TEA) or pyridine.[4] This final step is critical as it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4][11]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving 3-chloropropionyl chloride and volatile solvents must be conducted in a certified chemical fume hood.

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| o-Anisidine | ≥99% | Sigma-Aldrich |

| 3-Chloropropionyl chloride | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| 1M Hydrochloric Acid (HCl) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |

| Brine (Saturated NaCl) | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice/water bath, nitrogen/argon inlet, condenser, rotary evaporator, Buchner funnel and flask.

Stoichiometry and Reagent Quantities

| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| o-Anisidine | 123.15 | 1.0 | 0.050 | 6.16 | 5.6 | 1.092 |

| 3-Chloropropionyl chloride | 126.97 | 1.1 | 0.055 | 6.98 | 5.2 | 1.33 |

| Triethylamine (TEA) | 101.19 | 1.2 | 0.060 | 6.07 | 8.4 | 0.726 |

| Dichloromethane (DCM) | 84.93 | - | - | - | 100 | 1.33 |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the apparatus under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add o-anisidine (1.0 eq, 6.16 g) and anhydrous dichloromethane (100 mL). Stir the solution until the amine is fully dissolved. Add triethylamine (1.2 eq, 8.4 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.[4][][12]

-

Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq, 5.2 mL) dropwise to the cold solution via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.[4] A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[13]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/Ethyl Acetate) until the o-anisidine spot is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acid wash removes excess triethylamine and any unreacted o-anisidine, while the base wash removes any remaining acidic impurities.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or light-brown solid.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-chloro-N-(2-methoxyphenyl)propanamide.

-

Product Characterization

The identity and purity of the synthesized 3-chloro-N-(2-methoxyphenyl)propanamide should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol [2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~65-68 °C (Varies with purity) |

| Boiling Point | 360.6 °C at 760 mmHg[2] |

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (multiplets, ~6.8-8.2 ppm), the amide proton (broad singlet, ~8.0-9.0 ppm), the methoxy group (singlet, ~3.9 ppm), and two methylene groups (triplets, ~3.8 ppm and ~2.8 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon (~169 ppm), aromatic carbons (~110-150 ppm), methoxy carbon (~55 ppm), and the two aliphatic carbons (~40 and ~38 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3250 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

-

Mass Spectrometry (ESI-MS): Calculated exact mass is 213.0560; observed m/z should correspond to [M+H]⁺ at 214.0633.[2]

Safety, Handling, and Waste Disposal

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

| Reagent | Hazard Summary |

| o-Anisidine | Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer. |

| 3-Chloropropionyl chloride | Fatal if inhaled. Causes severe skin burns and eye damage. Combustible liquid. Reacts violently with water, releasing toxic HCl gas.[14][15][16][17][18] |

| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. |

| Dichloromethane | Volatile liquid. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile for splash protection, consider heavier gloves like butyl rubber for handling neat 3-chloropropionyl chloride).[14][16]

-

Handling: This synthesis must be performed in a well-ventilated chemical fume hood.[15][18] 3-Chloropropionyl chloride is extremely moisture-sensitive and corrosive; use dry glassware and handle under an inert atmosphere.[15] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

-

Waste Disposal: All organic waste, particularly halogenated waste from dichloromethane, must be collected in designated, properly labeled containers. Aqueous waste should be neutralized before disposal. Follow all institutional and local regulations for chemical waste management.

References

-

Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

-

Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

-

3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Chemsrc. [Link]

-

3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Chemsrc. [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]

-

Process For Preparing Ranolazine. Quick Company. [Link]

-

Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. ACS Omega. (2016). [Link]

- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Method for synthesizing Ranolazine. Patsnap Eureka. [Link]

- Preparation of ranolazine.

- Method for preparation of ranolazine.

-

3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. (2011). [Link]

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. (2022). [Link]

-

3-chloro-N-(3-methoxyphenyl)propanamide. PubChem. [Link]

-

Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. (2012). [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. (2011). [Link]

Sources

- 1. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 2. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 3. 55860-23-6 CAS MSDS (3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "Process For Preparing Ranolazine" [quickcompany.in]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 9. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Synthesis [fishersci.it]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 3-chloro-N-(2-methoxyphenyl)propanamide

Introduction to 3-chloro-N-(2-methoxyphenyl)propanamide

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6) possesses a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .[1][2] Its structure, featuring a secondary amide, a methoxy-substituted aromatic ring, and a chlorinated alkyl chain, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral fingerprints of this molecule is crucial for its synthesis, purification, and characterization in research and development settings.

The strategic placement of the methoxy group at the ortho position on the phenyl ring is expected to introduce unique electronic and steric effects that will be reflected in its spectral data, distinguishing it from its meta and para isomers.[3][4] This guide will dissect these anticipated nuances in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-chloro-N-(2-methoxyphenyl)propanamide, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, amide, and alkyl protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amide proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), followed by phase and baseline correction.

Interpretation of the ¹H NMR Spectrum:

The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond a partial double bond character, which can lead to restricted rotation and potentially the observation of rotamers at room temperature.[5][6]

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Justification |

| Amide N-H | 8.0 - 9.5 | Broad singlet | - | The amide proton is deshielded due to the electronegativity of the nitrogen and the anisotropic effect of the carbonyl group. Its signal is often broad due to quadrupole effects of the nitrogen and potential chemical exchange.[7] |

| Aromatic H (ortho to -NH) | 8.2 - 8.5 | Doublet | 7-9 | This proton is significantly deshielded by the anisotropic effect of the amide carbonyl group and the electron-withdrawing nature of the amide. |

| Aromatic H (para to -NH) | 7.0 - 7.2 | Triplet | 7-9 | Experiences deshielding from the aromatic ring currents. |

| Aromatic H (meta to -NH, ortho to -OCH₃) | 6.8 - 7.0 | Triplet | 7-9 | Shielded by the electron-donating methoxy group. |

| Aromatic H (meta to -NH, meta to -OCH₃) | 6.9 - 7.1 | Doublet | 7-9 | Influenced by both the amide and methoxy groups. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - | Protons on the methoxy group are deshielded by the adjacent oxygen atom. |

| Methylene (-CH₂Cl) | 3.8 - 4.1 | Triplet | 6-7 | Deshielded by the adjacent electronegative chlorine atom. |

| Methylene (-COCH₂-) | 2.8 - 3.1 | Triplet | 6-7 | Deshielded by the adjacent carbonyl group. |

DOT Script for ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift assignments for 3-chloro-N-(2-methoxyphenyl)propanamide.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Data Processing: Similar to ¹H NMR data processing.

Interpretation of the ¹³C NMR Spectrum:

| Carbon Assignment | Expected Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | 168 - 172 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen. |

| Aromatic C (C-NH) | 127 - 130 | Attached to the nitrogen of the amide group. |

| Aromatic C (C-OCH₃) | 147 - 150 | Attached to the oxygen of the methoxy group, deshielded. |

| Aromatic C (ortho to -NH) | 120 - 123 | Shielded relative to the carbon attached to the nitrogen. |

| Aromatic C (para to -NH) | 124 - 127 | |

| Aromatic C (ortho to -OCH₃) | 110 - 113 | Shielded by the electron-donating methoxy group. |

| Aromatic C (meta to -OCH₃) | 121 - 124 | |

| Methoxy (-OCH₃) | 55 - 58 | Typical chemical shift for a methoxy carbon. |

| Methylene (-CH₂Cl) | 40 - 43 | Deshielded by the chlorine atom. |

| Methylene (-COCH₂-) | 38 - 41 | Deshielded by the carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. If the compound is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Interpretation of the IR Spectrum:

The IR spectrum of 3-chloro-N-(2-methoxyphenyl)propanamide is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds, as well as aromatic C-H and C=C stretches.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3250 - 3400 | Medium, broad | Characteristic of a secondary amide. The broadness is due to hydrogen bonding.[8][9] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methylene and methoxy groups. |

| Amide I (C=O Stretch) | 1640 - 1680 | Strong, sharp | This is a very characteristic and intense band for amides.[10] |

| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Medium to strong | A coupled vibration that is also characteristic of secondary amides. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak | Skeletal vibrations of the aromatic ring. |

| C-O Stretch (Aryl-O) | 1230 - 1270 | Strong | Asymmetric stretching of the aryl-ether bond. |

| C-O Stretch (O-CH₃) | 1010 - 1050 | Strong | Symmetric stretching of the ether linkage. |

| C-Cl Stretch | 600 - 800 | Medium to strong | Stretching vibration of the carbon-chlorine bond. |

DOT Script for IR Functional Group Analysis

Caption: Key expected IR absorption bands for 3-chloro-N-(2-methoxyphenyl)propanamide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be suitable.

-

Data Acquisition: Scan over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11]

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of amides in EI-MS is often initiated by the cleavage of the bond alpha to the carbonyl group or the amide nitrogen.

-

Molecular Ion (M⁺): An observable molecular ion peak is expected at m/z 213 (for ³⁵Cl) and 215 (for ³⁷Cl).

-

Alpha-Cleavage (C-C bond): Cleavage of the C-C bond between the carbonyl group and the adjacent methylene group would result in the formation of the N-(2-methoxyphenyl)acetamide radical cation at m/z 164.

-

Alpha-Cleavage (N-C bond): Cleavage of the N-C bond is a common fragmentation pathway for amides, leading to the formation of a resonance-stabilized acylium ion.[12][13] In this case, it would result in the 3-chloropropanoyl cation at m/z 90 (for ³⁵Cl) and 92 (for ³⁷Cl), and the 2-methoxyaniline radical cation at m/z 123. The latter is expected to be a prominent peak.

-

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely due to the absence of a gamma-hydrogen on a flexible alkyl chain attached to the carbonyl.

-

Loss of HCl: Elimination of HCl from the molecular ion could lead to a peak at m/z 177.

-

Fragmentation of the Aromatic Ring: Further fragmentation of the 2-methoxyaniline fragment could involve the loss of a methyl radical (CH₃) to give a peak at m/z 108, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 80.

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 3-chloro-N-(2-methoxyphenyl)propanamide in EI-MS.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a confident structural assignment. For instance, the presence of the amide functional group suggested by the IR spectrum (N-H and C=O stretches) would be confirmed by the characteristic amide proton signal in the ¹H NMR and the carbonyl carbon in the ¹³C NMR. The molecular weight determined by MS must be consistent with the molecular formula derived from the NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-chloro-N-(2-methoxyphenyl)propanamide. By understanding the expected spectral features and the underlying principles, researchers can more effectively plan and execute the synthesis and characterization of this and related compounds. The provided experimental protocols and interpretation guidelines serve as a valuable resource for scientists in the field of organic and medicinal chemistry. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural elucidation.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Zhang, Z., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10. [Link]

-

Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 49(10), 671-683. [Link]

-

University of Calgary. Amide NMR. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

Chemcd. 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE, 55860-23-6 Spectrum_Chemical Cloud Database. [Link]

-

PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. [Link]

-

PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21367-21376. [Link]

-

NIST. Propanamide, N-(4-methoxyphenyl)-3-chloro-. [Link]

-

Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanamide. [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E, 67(10), o2868. [Link]

-

PubChemLite. Propanamide, 3-chloro-n-((2,3-dimethoxyphenyl)methyl)- (C12H16ClNO3). [Link]

-

ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

Sources

- 1. 3-Chloro-N-(2-methoxyphenyl)propanamide | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 3. 3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 7. Chemistry: Amide NMR [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Organic Solvent Solubility of 3-chloro-N-(2-methoxyphenyl)propanamide

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-chloro-N-(2-methoxyphenyl)propanamide in organic solvents. While specific quantitative solubility data for this compound is not widely published, this document equips researchers, chemists, and drug development professionals with the foundational principles and practical methodologies required for systematic solvent screening and solubility measurement. The guide delves into the physicochemical properties of the target molecule, explores the theoretical underpinnings of solubility, introduces predictive models such as Hansen Solubility Parameters (HSP), and provides a gold-standard experimental protocol for generating reliable data. This approach empowers the user to make informed decisions for processes such as synthesis, purification, recrystallization, and formulation.

Profile of the Target Compound: 3-chloro-N-(2-methoxyphenyl)propanamide

Understanding the structural and physicochemical characteristics of a solute is the first step in any solubility investigation.

1.1. Chemical Structure and Properties

-

IUPAC Name: 3-chloro-N-(2-methoxyphenyl)propanamide

-

Molecular Formula: C₁₀H₁₂ClNO₂

-

Molecular Weight: 213.66 g/mol [4]

The molecule's structure contains several key functional groups that dictate its solubility behavior:

-

Amide Linkage (-C(O)NH-): This group is polar and capable of both donating (from the N-H) and accepting (at the C=O) hydrogen bonds. This feature is a primary driver of its interaction with polar solvents.[5][6][7]

-

Aromatic Ring (phenyl): A nonpolar, hydrophobic component.

-

Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, contributing to polarity.

-

Chloropropyl Chain (-CH₂CH₂Cl): A flexible alkyl chain with a polar carbon-chlorine bond, contributing to dipole-dipole interactions.

The combination of these polar and nonpolar regions suggests that the molecule will exhibit nuanced solubility across a range of solvents, and that solvents with a balance of polar and moderate nonpolar character are likely to be effective.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that solutes dissolve best in solvents that have similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 3-chloro-N-(2-methoxyphenyl)propanamide, the key interactions are:

-

Hydrogen Bonding: The amide N-H can form strong hydrogen bonds with acceptor solvents (e.g., alcohols, acetone), and the carbonyl and methoxy oxygens can accept hydrogen bonds from donor solvents (e.g., alcohols).[5][6]

-

Dipole-Dipole Interactions: The inherent polarity of the amide and C-Cl bonds will lead to favorable interactions with other polar molecules like acetone or ethyl acetate.[5]

-

Dispersion Forces (van der Waals): These forces, present in all molecules, are the primary mode of interaction for the aromatic ring and alkyl chain with nonpolar solvents like toluene or hexane.[10]

A successful solvent must be able to effectively engage with the molecule's polar amide and methoxy functionalities while also accommodating its nonpolar aromatic and alkyl portions.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility.[11][12] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from d ispersion forces.

-

δP: Energy from p olar forces.

-

δH: Energy from h ydrogen bonding.

Every solvent and solute can be assigned a point in this 3D "Hansen space." The core principle is that solutes will dissolve in solvents with similar HSP coordinates.[13] The distance (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and if this distance is within a certain radius of interaction (R0), good solubility is predicted.

While the specific HSP values for 3-chloro-N-(2-methoxyphenyl)propanamide are not published, the table below provides HSP values for common solvents. A researcher can systematically test solvents with varying HSP values to experimentally determine the solubility sphere for the target compound. Solvents with balanced δP and δH values, such as alcohols and ketones, are logical starting points for investigation.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

|---|---|---|---|

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Water | 15.5 | 16.0 | 42.3 |

(Data sourced from common HSP databases and literature)

Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[14][15] This protocol is recommended by regulatory bodies and ensures that the measurement reflects a true thermodynamic equilibrium.[16][17]

Objective: To determine the saturation concentration of 3-chloro-N-(2-methoxyphenyl)propanamide in a selected organic solvent at a constant temperature.

Materials:

-

3-chloro-N-(2-methoxyphenyl)propanamide (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-chloro-N-(2-methoxyphenyl)propanamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm). The agitation ensures a consistent suspension of the solid in the liquid, maximizing the surface area for dissolution.[16][17]

-

Incubation: Allow the mixture to equilibrate for a sufficient period. For many organic systems, 24 to 48 hours is adequate, but it is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[17]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Visualizations

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Sources

- 1. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]

- 2. 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE | 55860-23-6 [amp.chemicalbook.com]

- 3. 55860-23-6 CAS MSDS (3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. scielo.br [scielo.br]

- 17. who.int [who.int]

Unveiling the Bioactive Potential of 3-Chloro-N-(2-methoxyphenyl)propanamide: A Technical Guide for Drug Discovery Professionals

Foreword: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a paramount endeavor. This guide delves into the scientific investigation of 3-chloro-N-(2-methoxyphenyl)propanamide, a compound of interest at the intersection of chloroacetamide and N-aryl amide chemistries. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its structural analogues provides a fertile ground for hypothesizing its potential bioactivities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic potential of this and similar molecules. We will traverse from its fundamental chemical synthesis to the predictive analysis of its biological targets and the detailed experimental protocols required for its validation.

Molecular Architecture and Synthesis

At its core, 3-chloro-N-(2-methoxyphenyl)propanamide is a molecule characterized by a chloroacetamide pharmacophore linked to a methoxy-substituted phenyl ring. This unique combination of a reactive electrophilic chloro group and a substituted aromatic moiety suggests a high potential for interaction with biological macromolecules.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is conceptually straightforward, relying on a classic nucleophilic acyl substitution. The primary route involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

-

Reaction Setup: To a solution of 2-methoxyaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Acylation: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-N-(2-methoxyphenyl)propanamide.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Figure 1: Synthetic workflow for 3-chloro-N-(2-methoxyphenyl)propanamide.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on structurally related compounds, we can hypothesize several potential biological activities for 3-chloro-N-(2-methoxyphenyl)propanamide. The chloroacetamide moiety is a known reactive group that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition. The N-(2-methoxyphenyl) portion of the molecule can influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target recognition and binding.

Antimicrobial and Antifungal Activity

A significant body of research highlights the antimicrobial and antifungal properties of chloroacetamide derivatives.[1][2][3][4] These compounds are thought to exert their effects through non-specific alkylation of essential microbial enzymes and proteins, leading to disruption of cellular processes and ultimately cell death. The lipophilicity imparted by the methoxyphenyl group could enhance the compound's ability to penetrate microbial cell membranes.

Potential Fungal Targets: The fungicidal action of some chloroacetamide derivatives has been suggested to involve targets other than ergosterol, a common target for azole antifungals.[4] This suggests a potentially novel mechanism of action that could be effective against resistant fungal strains.

Anti-inflammatory Activity

Derivatives of 2-arylpropanoic acids, which share structural similarities with the propanamide core of our target molecule, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The methoxy group on the phenyl ring could influence the selectivity and potency of COX inhibition.

Potential Inflammatory Pathway Targets:

Figure 2: Potential anti-inflammatory mechanism of action.

Antioxidant Activity

The presence of the methoxyphenol moiety suggests that 3-chloro-N-(2-methoxyphenyl)propanamide could possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress.[6]

Experimental Validation: Protocols and Methodologies

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for the experimental investigation.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-chloro-N-(2-methoxyphenyl)propanamide in the broth medium. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing

Protocol: Agar Disk Diffusion Assay [8]

-

Inoculation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) and evenly spread it onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for yeasts, Sabouraud dextrose agar for molds).

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of 3-chloro-N-(2-methoxyphenyl)propanamide.

-

Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Include a positive control disk with a known antifungal agent and a negative control disk with the solvent used to dissolve the compound.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone of no fungal growth around each disk. A larger zone of inhibition indicates greater antifungal activity.

In Vitro Antioxidant Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. Ascorbic acid or Trolox can be used as a positive control.

In Vitro Anti-inflammatory Assays

Protocol: Cyclooxygenase (COX) Inhibition Assay [3]

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a suitable buffer, pre-incubate the enzyme with various concentrations of 3-chloro-N-(2-methoxyphenyl)propanamide or a known COX inhibitor (e.g., indomethacin) for a specified time.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: The production of prostaglandins (e.g., PGE₂) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: Summary of Predicted and Experimental Biological Activities

| Biological Activity | Predicted Outcome | Experimental Method | Key Parameter | Result |

| Antibacterial | Active | Broth Microdilution | MIC (µg/mL) | To be determined |

| Antifungal | Active | Agar Disk Diffusion | Zone of Inhibition (mm) | To be determined |

| Antioxidant | Active | DPPH Assay | IC₅₀ (µg/mL) | To be determined |

| Anti-inflammatory | Active | COX Inhibition Assay | IC₅₀ (µg/mL) for COX-1/COX-2 | To be determined |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the potential biological activities of 3-chloro-N-(2-methoxyphenyl)propanamide. By leveraging the knowledge from structurally related compounds, we have formulated testable hypotheses regarding its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. The detailed experimental protocols offer a clear path for the in vitro validation of these predictions.

Successful demonstration of significant activity in any of these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but a systematic and scientifically rigorous approach, as outlined in this guide, is the cornerstone of success.

References

-

Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Cogent Chemistry, 10(1), 2396323. [Link]

-

Rauf, A., Farooq, U., & Ahmed, S. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Chemical Society of Pakistan, 41(6), 1083-1090. [Link]

-

de Oliveira, C. B., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6), 001538. [Link]

-

Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(9), 816-824. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. In Methods in enzymology (Vol. 71, pp. 441-451). Academic Press. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antifungal Activity Test Service. Retrieved from [Link]

-

Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to fluconazole. Clinical infectious diseases, 24(2), 235-247. [Link]

-

Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 18(1), 19-26. [Link]

-

Rowley, M., et al. (2001). In vitro assays for cyclooxygenase activity and inhibitor characterization. Journal of pharmacological and toxicological methods, 46(1), 33-38. [Link]

-

Ivanova, G., et al. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications, 52(4), 514-520. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

-

Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

-

Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]

-

Bayir, Y., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of Food and Health Science, 1(4), 183-188. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

Durmaz, G., et al. (2023). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Frontiers in Pharmacology, 14, 1247923. [Link]

-

De La Torre, D., et al. (2006). Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening. British journal of pharmacology, 149(3), 245-254. [Link]

-

Al-Ansari, M. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Erman, B., & Kennan, A. J. (2020). Amide Synthesis through the In Situ Generation of Chloro-and Imido-Phosphonium Salts. ACS omega, 5(25), 15478-15486. [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

-

Yathirajan, H. S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Test | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to 3-chloro-N-(2-methoxyphenyl)propanamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract